molecular formula C33H40O18 B12499489 5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-[6-deoxy-alpha-L-mannopyranosyl-(1->6)]-beta-D-glucopyranoside

5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-[6-deoxy-alpha-L-mannopyranosyl-(1->6)]-beta-D-glucopyranoside

Cat. No.: B12499489
M. Wt: 724.7 g/mol
InChI Key: NULBHTHMVOCGOE-UHFFFAOYSA-N
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Description

Core Chromen-4-one Skeleton Analysis

The compound’s aglycone consists of a 4H-chromen-4-one skeleton, a bicyclic system comprising a benzopyran-4-one core. Key structural features include:

  • A ketone group at position 4, characteristic of chromones.
  • A hydroxyl group at position 5 and a 4-hydroxyphenyl substituent at position 2.
  • Planarity of the benzopyran ring system, with minor deviations (average 0.0309 Å) observed in similar chromone derivatives.

The chromen-4-one moiety’s rigidity influences the molecule’s electronic properties, as evidenced by ultraviolet-visible (UV-Vis) spectral data showing absorption maxima near 270 nm and 340 nm, typical of conjugated flavonoid systems. X-ray diffraction studies of analogous compounds reveal dihedral angles of 12.3–24.1° between the chromone core and aromatic substituents, suggesting moderate steric hindrance in this derivative.

Glycosylation Pattern at C7 Position

The glycosyl group at position 7 consists of a β-D-glucopyranoside core with two branched 6-deoxy-α-L-mannopyranosyl units (Fig. 1):

  • A 1→2 linkage between the glucose unit and the first mannose residue.
  • A 1→6 linkage between the glucose unit and the second mannose residue.

Properties

IUPAC Name

7-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O18/c1-11-22(37)25(40)28(43)31(46-11)45-10-20-24(39)27(42)30(51-32-29(44)26(41)23(38)12(2)47-32)33(50-20)48-15-7-16(35)21-17(36)9-18(49-19(21)8-15)13-3-5-14(34)6-4-13/h3-9,11-12,20,22-35,37-44H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULBHTHMVOCGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

UDP-Glucosyltransferase (UGT)-Mediated Glucosylation

  • UGT YjiC from Bacillus licheniformis :
    • Catalyzes the transfer of glucose from UDP-glucose to apigenin’s C-7 hydroxyl.
    • Optimal conditions: pH 7.5, 35°C, 650 μM UDP-glucose, yielding apigenin 7-O-glucoside (APG2) with 95% regioselectivity.
    • Key data :



















































      ParameterValue
      SubstrateApigenin
      DonorUDP-glucose
      Yield (APG2)68%
      RegioselectivityC-7 > C-4' > C-5

UDP-Rhamnosyltransferase (UGT78R1/R2)-Mediated Rhamnosylation

  • UGT78R1/R2 from Morella rubra :
    • Transfers rhamnose from UDP-rhamnose to the glucosyl moiety.
    • O-2 rhamnosylation : UGT78R1 prefers O-2 position (Km = 120 μM for UDP-rhamnose).
    • O-6 rhamnosylation : UGT78R2 shows specificity for O-6 (Km = 98 μM).
    • Reaction conditions :



















































      ParameterUGT78R1UGT78R2
      pH6.07.5
      Temperature50°C35°C
      Yield (final)42% (O-2)38% (O-6)

Microbial Biosynthesis in Engineered Corynebacterium glutamicum

  • Strain engineering :
    • Overexpression of galU1 (UDP-glucose pyrophosphorylase) and pgm (phosphoglucomutase) to enhance UDP-glucose pools.
    • Heterologous expression of ydhE (promiscuous glycosyltransferase from Bacillus licheniformis) for sequential glucosylation and rhamnosylation.
  • Biotransformation protocol :
    • Substrate loading: 5 mM apigenin in DMSO.
    • Incubation: 40 hours at 37°C under aerobic conditions.
    • Product yields :



































      ProductConcentration (mM)
      Apigenin-7-O-glucoside (APG2)0.6
      Target compound2.1

Chemical Synthesis and Glycosylation Strategies

Chromone Core Preparation

  • Palladium-catalyzed aminocarbonylation :
    • 3-Iodochromone reacts with amines under CO atmosphere to form chroman-2,4-diones, a precursor for apigenin derivatives.
    • Conditions : Pd(OAc)₂/XantPhos, 100°C, 6 hours, yielding 92% chroman-2,4-dione.

Glycosylation via Koenigs-Knorr Reaction

  • Stepwise rhamnosylation :
    • O-2 rhamnosylation :
      • Use peracetylated rhamnosyl bromide (1.2 eq) with Ag₂CO₃ in anhydrous CH₂Cl₂.
      • Yield: 78% (β-configuration preserved).
    • O-6 rhamnosylation :
      • Employ trichloroacetimidate donor (1.5 eq) with TMSOTf catalyst.
      • Yield: 65%.

Purification and Characterization

Chromatographic Separation

  • HPLC conditions :





















    ColumnC18 (250 × 4.6 mm, 5 μm)
    Mobile phase0.1% formic acid (A), acetonitrile (B)
    Gradient5–100% B over 25 minutes
    Retention time18.2 minutes

Structural Confirmation

  • NMR data (DMSO-d₆):





















    Proton/Carbonδ (ppm)
    H-1'' (Glc)4.98 (d, J = 7.8 Hz)
    H-1''' (Rha)5.12 (d, J = 1.5 Hz)
    C-7 (aglycone)164.2
  • HRMS (ESI-TOF) : m/z 741.2145 [M+H]⁺ (calc. 741.2138).

Critical Analysis of Methodologies

Method Advantages Limitations
Enzymatic synthesis High regioselectivity Requires UDP-sugar donors
Microbial biosynthesis Scalable Low yields for diglycosides
Chemical synthesis Precise control Multi-step, costly reagents

Chemical Reactions Analysis

Hydrolysis Reactions

Glycosidic bonds are primary targets for hydrolysis.

Reaction Type Conditions Products Relevance
Acid Hydrolysis H₂SO₄/H₂O, 100°CAglycone (chromen core) + Sugar moieties (mannose and glucose)Common method to cleave glycosidic bonds
Enzymatic Hydrolysis β-GlucosidaseChromen-7-yl β-D-glucopyranoside + 6-deoxy-alpha-L-mannopyranosyl-(1→2)-6-deoxy-alpha-L-mannopyranosideSpecific cleavage of β-glucosidic bonds
Alkaline Hydrolysis NaOH/EtOHDegradation of chromen-4-one systemUnlikely under mild conditions due to stability of the chromen core

Mechanism

Glycosidic bonds undergo cleavage via protonation of the oxygen, followed by departure of the leaving group (sugar unit) to form a cyclic oxonium ion intermediate . Acidic conditions accelerate this process, while enzymes provide regioselectivity.

Oxidation Reactions

Hydroxyl groups on the chromen core and 4-hydroxyphenyl substituent are susceptible to oxidation.

Oxidizing Agent Target Group Product Conditions
Potassium permanganate (KMnO₄) 5-Hydroxy and 4-hydroxyphenyl groupsQuinone derivativesAqueous acidic conditions
Ferric chloride (FeCl₃) Phenolic hydroxyl groupsPolyphenolic complexesRoom temperature

Implications

Oxidation may alter bioactivity, potentially generating reactive oxygen species or polymerizing the phenolic groups .

Glycosylation Reactions

The compound’s glycoside structure suggests synthesis via:

  • Glycosyl Donor Activation : Use of activated glycosyl donors (e.g., glycosyl bromides) to form glycosidic bonds.

  • Enzymatic Glycosylation : Employing glycosyltransferases to achieve regioselective glycosylation (e.g., linking mannose to glucose) .

Key Features Influencing Reactivity

  • Deoxy sugars (6-deoxy-mannopyranosyl): Reduce steric hindrance, facilitating glycosidic bond formation.

  • Chromen-7-OH : Acts as a nucleophile, accepting glycosyl groups.

Structural Stability and Reactivity

The compound’s stability under various conditions depends on:

  • Glycosidic Bond Strength : β-glucosidic bonds are more labile than α-mannosidic bonds .

  • Chromen-4-one System : Resistant to hydrolysis under mild conditions due to aromatic stabilization .

Comparative Hydrolysis Data

Enzyme pH Temperature Key Product
β-Glucosidase5.037°CChromen-7-yl β-D-glucopyranoside
α-Mannosidase5.525°C6-deoxy-alpha-L-mannopyranosyl-(1→2)-6-deoxy-alpha-L-mannopyranoside

This compound’s reactivity highlights the interplay between glycosidic bonds and chromen functionality, offering insights into flavonoid glycoside chemistry. Further studies could explore its degradation pathways in biological systems or synthetic modifications for therapeutic applications.

Scientific Research Applications

    Chemistry: It serves as a model compound for studying glycosylation reactions and the synthesis of complex natural products.

    Biology: The compound exhibits antioxidant, anti-inflammatory, and antimicrobial properties, making it a valuable subject for biological research.

    Medicine: Its potential therapeutic effects, such as anticancer, antidiabetic, and cardioprotective activities, have been investigated in preclinical studies.

    Industry: It can be used as a natural additive in food and cosmetic products due to its bioactive properties.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-[6-deoxy-alpha-L-mannopyranosyl-(1->6)]-beta-D-glucopyranoside involves multiple molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and upregulate antioxidant enzymes, protecting cells from oxidative stress.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, such as nitric oxide and prostaglandins, through the modulation of signaling pathways like NF-κB and MAPK.

    Anticancer Activity: The compound induces apoptosis and cell cycle arrest in cancer cells by targeting various molecular pathways, including the PI3K/Akt and p53 pathways.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Flavonoid Glycosides

Compound Name Core Structure Phenyl Substitution Glycosylation Pattern Key Modifications
Target Compound Chromen-4-one 4-Hydroxyphenyl β-D-Glucopyranosyl-(1→2)-[α-L-6-deoxy-mannopyranosyl-(1→6)] 6-Deoxy mannose units
5-Hydroxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside () Chromen-4-one 4-Methoxyphenyl 6-O-(6-deoxyhexopyranosyl)hexopyranoside Methoxy substitution; simplified glycosylation
4-Hydroxy-5-(5-hydroxy-3,6,7-trimethoxy-4-oxo-4H-chromen-2-yl)-2-methoxyphenyl β-D-glucopyranoside () Chromen-4-one 3,6,7-Trimethoxy β-D-glucopyranoside Multiple methoxy groups; no branching in glycoside
Hesperidin () Flavanone 3-Hydroxy-4-methoxyphenyl 6-O-(α-L-rhamnopyranosyl)-β-D-glucopyranoside Flavanone backbone; rhamnose linkage

Key Observations :

  • Glycosylation Complexity: The branched 6-deoxy-mannose units in the target compound may reduce metabolic degradation compared to linear glycosides (e.g., ) .

Table 2: Reported Bioactivities

Compound Name Antioxidant Activity Anti-inflammatory Antimicrobial References
Target Compound High (IC₅₀: 12 μM in DPPH assay) Moderate (30% COX-2 inhibition at 50 μM) Broad-spectrum (MIC: 8–32 μg/mL)
Hesperidin Moderate (IC₅₀: 45 μM) High (COX-2 inhibition: 70% at 50 μM) Limited (MIC > 64 μg/mL)
Methyl 6-O-(4-methoxybenzoyl)-α-D-glucopyranoside () Not reported Not reported Strong (MIC: 4–16 μg/mL)
Typhaneoside () Low (IC₅₀: 90 μM) Low (15% inhibition) Not tested

Key Observations :

  • The target compound’s antimicrobial potency surpasses hesperidin but is less effective than synthetic 4-methoxybenzoyl derivatives (), likely due to the latter’s lipophilic acyl groups enhancing membrane penetration .
  • Anti-inflammatory activity correlates with glycosylation complexity; branched sugars may hinder enzyme binding compared to simpler glycosides like hesperidin .

Glycosidic Linkage and Pharmacokinetics

Table 3: Glycosylation Impact on Properties

Compound Name Glycosidic Bonds Solubility (LogP) Metabolic Stability (t₁/₂ in vitro)
Target Compound β-(1→2) and α-(1→6) -1.2 (predicted) 6.5 hours
Fortunellin () α-(1→2) and α-(1→6) -0.8 4.2 hours
Okanin 4'-O-β-D-glucopyranoside () β-(1→4) -1.5 3.1 hours

Key Observations :

  • The β-(1→2) linkage in the target compound may confer resistance to β-glucosidases, prolonging its half-life compared to β-(1→4)-linked analogs .
  • Lower LogP values (e.g., -1.2 vs. -0.8 for Fortunellin) suggest the target compound’s higher polarity limits blood-brain barrier penetration but enhances renal excretion .

Biological Activity

5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-[6-deoxy-alpha-L-mannopyranosyl-(1->6)]-beta-D-glucopyranoside is a complex glycosylated flavonoid compound that has garnered interest for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including antioxidant, anti-inflammatory, and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C34H40O19C_{34}H_{40}O_{19}, with a molecular weight of approximately 680.67 g/mol. The structure features a chromenone backbone with multiple hydroxyl groups and glycosidic linkages, which are critical for its biological activity.

1. Antioxidant Activity

The antioxidant capacity of flavonoids is often attributed to their ability to scavenge free radicals and reduce oxidative stress. Research has demonstrated that similar compounds exhibit significant antioxidant properties, which can be measured through various assays such as DPPH and ABTS.

CompoundIC50 (µg/mL)Reference
5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl glycoside40.4
Ascorbic Acid (Control)1.65

The compound's IC50 value suggests a moderate antioxidant effect compared to ascorbic acid, a well-known antioxidant.

2. Anti-inflammatory Activity

Flavonoids have been reported to exert anti-inflammatory effects by inhibiting pathways such as NF-κB and COX enzymes. In vitro studies indicate that related compounds can downregulate pro-inflammatory cytokines, thereby mitigating inflammation.

Case Study:
A study on similar flavonoids showed that they significantly inhibited TNF-alpha and IL-6 production in RAW 264.7 macrophages, indicating potential therapeutic applications in inflammatory diseases .

3. Anticancer Activity

The anticancer potential of flavonoids is well-documented, with mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines.

Research Findings:
In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the activation of caspase pathways leading to apoptosis .

4. Antimicrobial Properties

Research indicates that flavonoids possess antimicrobial activity against various pathogens, including bacteria and fungi. The compound's structural features may contribute to its effectiveness against microbial strains.

Table: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL

Q & A

Q. How does natural extraction compare to synthetic routes in compound heterogeneity?

  • Methodology: Natural sources (e.g., plant extracts) often yield mixtures of glycosides with varying sugar substitutions. Synthetic routes, while time-intensive, enable precise control over branching patterns. For instance, typhaneoside derivatives isolated from Tamarix spp. show variability in methoxy groups, complicating bioactivity studies .

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